Diaceton-alpha-D-mannofuranose

Carbohydrate Chemistry Process Chemistry Crystallography

Generic substitution with other diacetone-protected sugars or unprotected D-mannose risks synthetic failure due to stereoelectronic mismatch. This compound provides a single, reliably crystalline product with a defined furanose conformation and alpha-anomeric configuration. - Enables reproducible 90% formation yield from D-mannose at scale - Essential for stereoselective C-glycoside synthesis (65% D-glycero-D-talo isomer) - Key intermediate for ovalicin, hikizimycin, and glycosidase inhibitors

Molecular Formula C12H20O6
Molecular Weight 260.28 g/mol
CAS No. 7757-38-2
Cat. No. B12076064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaceton-alpha-D-mannofuranose
CAS7757-38-2
Molecular FormulaC12H20O6
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C
InChIInChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3
InChIKeyJWWCLCNPTZHVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diaceton-alpha-D-mannofuranose: Key Specifications & Differentiation


Diaceton-alpha-D-mannofuranose (CAS 7757-38-2), also catalogued as 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose or D-mannose diacetonide, is a protected carbohydrate derivative belonging to the class of isopropylidene acetals [1]. Characterized by a 5-membered furanose ring locked with two isopropylidene groups (2,3-O and 5,6-O), this compound is a fundamental chiral building block in synthetic organic chemistry. Its key role is as a stable, selectively protected intermediate for complex carbohydrate synthesis, glycosylation, and the construction of biologically relevant molecules like ovalicin and hikizimycin . This evidence-based guide focuses on quantifiable performance and procurement criteria that differentiate this specific derivative from its closest chemical analogs, providing the data required for strategic sourcing decisions.

Crystallinity Single, reliably crystalline intermediate simplifies purification and scale-up
Protection Pattern 2,3:5,6-di-O-isopropylidene locks furanose ring for regioselective downstream chemistry
Scalability High-yielding route from D-mannose supports cost-effective multi-step synthesis

Diaceton-alpha-D-mannofuranose: Substitution Risks


Generic substitution of Diaceton-alpha-D-mannofuranose with other diacetone-protected sugars (e.g., diacetone-D-glucose or diacetone-D-galactose) or unprotected D-mannose is not a straightforward replacement and carries significant risks of synthetic failure. This is because the specific 2,3:5,6-di-O-isopropylidene protection pattern on the alpha-D-mannofuranose core dictates a unique, non-interchangeable combination of crystallinity, stereoelectronic properties, and regioselective reactivity [1]. For instance, the analogous di-O-isopropylidene derivative from D-glucose yields a mixture of crystalline and syrupy isomers, complicating purification and reducing reproducibility, whereas the mannose derivative provides a single, reliably crystalline product [2]. Furthermore, the defined furanose conformation and alpha-anomeric configuration of this compound are critical for achieving specific stereoselectivity in downstream glycosylation reactions, outcomes that cannot be replicated by the unprotected sugar or by diacetone derivatives from other hexoses [3]. The following section provides the direct comparative data that substantiates these performance differences.

This Compound
Alternative Protected Sugars
Single crystalline isomer
Mixture of crystalline and syrupy isomers complicates isolation
Defined α-D-mannofuranose stereochemistry
Different furanose configuration alters glycosylation selectivity
High-melting solid with distinct optical rotation
Room-temperature liquid with opposite sign of rotation; identity checks differ

Diaceton-alpha-D-mannofuranose Sourcing Metrics


Superior Crystallinity vs Glucose Diacetone

When the dimethyl thioacetal of D-mannose is reacted with acetone, it forms a single, crystalline 3,4:5,6-di-O-isopropylidene derivative. In contrast, under identical conditions, the D-glucose analog produces a mixture of a crystalline 3,4:5,6-di-O-isopropylidene derivative and a syrupy (non-crystalline) 2,3:5,6-di-O-isopropylidene isomer [1]. This difference is critical for isolation and purification, making the mannose-derived acetonide a far more reliable and scalable intermediate.

Crystallinity vs Glucose Diacetone
Head-to-head
Mannose: single crystalline product vs Glucose: crystalline + syrupy isomer mixture
Supports reliable purification and batch-to-batch consistency
Direct comparison under identical conditions
Carbohydrate Chemistry Process Chemistry Crystallography

High-Yield Synthetic Route

The synthesis of 2,3:5,6-di-O-isopropylidene-D-mannose (Diaceton-alpha-D-mannofuranose) from D-mannose using iodine as a catalyst proceeds with a high yield of 90% [1]. This is a key economic and efficiency metric that differentiates it from other protective strategies, where lower yields may necessitate more expensive starting materials or more extensive purification.

Synthetic Yield
Cross-study comparable
90%
High reported yield supports cost-efficient scale-up
Iodine-catalyzed isopropylidenation of D-mannose
Process Chemistry Synthetic Methodology Carbohydrate Synthesis

Optimized C2-Branching Chemistry

The condensation of D-mannose diacetonide with aqueous formaldehyde, a critical reaction for introducing a quaternary center at the C2 position, has been optimized to an 81% yield in just 100 minutes [1]. This is a significant improvement over previous protocols that required up to 48 hours and suffered from incomplete conversion. The optimized procedure ensures efficient use of the compound as a starting material, making it a more productive and reliable chiral pool entry point compared to other protected sugars.

C2-Branching Reaction
Cross-study comparable
81% yield / 100 min
Reported accelerated transformation reduces processing time
Optimized formaldehyde condensation; previous protocols required 48 h
Carbohydrate Synthesis Reaction Optimization Process Development

Defined Physical Properties for QC

The compound is a white to off-white crystalline powder with a well-defined melting point range of 125-126 °C (with decomposition) and a specific optical rotation of [α]20/D +21° (c=1, acetone) . These precise, reproducible metrics are essential for confirming identity and purity upon receipt and differentiate it from other diacetone-protected sugars, such as diacetone-D-galactose, which has a significantly different optical rotation of -57.5° (c=3, CHCl3) and a boiling point of 117°C at 0.1 mmHg .

Physical Identity vs Galactose
Data to verify
mp 125–126°C (dec.); [α] +21° (acetone) vs Galactose analog: liquid, [α] −57.5° (CHCl₃)
Simple analytical checks confirm identity and purity
Source data not provided; verify against certificate of analysis
Analytical Chemistry Quality Control Carbohydrate Chemistry

Diaceton-alpha-D-mannofuranose Application Scenarios


Scalable Synthesis of Ovalicin and Hikizimycin

For research teams and CROs engaged in the total synthesis of biologically active natural products like ovalicin or the sugar core of hikizimycin, sourcing this compound is a strategic decision. The high, reproducible 90% yield of its formation from D-mannose provides a cost-effective and scalable entry point [1]. Its reliable crystalline nature [2] facilitates large-scale purification, and the optimized C2-branching chemistry [3] ensures efficient advancement of the synthetic route. Procuring this specific protected sugar over an alternative chiral pool entry can significantly reduce the cost of goods and development time for these complex targets.

Glycosidase Inhibitor Development

Medicinal chemistry programs focused on glycosidase-related diseases, such as diabetes, rely on this compound as a key medical intermediate [1]. Its well-defined stereochemistry and furanose scaffold are ideal for constructing N-alkylated polyhydroxylated pyrrolidine compounds, which exhibit high inhibitory effects on various glycosidases. The quantifiable performance in downstream modifications ensures a reproducible and predictable path from this building block to a library of target inhibitors, a crucial factor for maintaining program momentum and data integrity.

C-Glycoside and C-Nucleoside Synthesis

In advanced carbohydrate and nucleoside chemistry, the compound serves as a platform for constructing C-glycosides and C-nucleosides [1]. Its reaction with ethynylmagnesium bromide proceeds with a high degree of stereoselectivity, giving the D-glycero-D-talo isomer in 65% yield and the D-glycero-D-galacto isomer in only 5% [2]. This specific stereochemical outcome, dictated by the alpha-D-mannofuranose core, is not achievable with other diacetone-protected sugars, making this compound essential for projects requiring the synthesis of specific, biologically active C-linked carbohydrate derivatives.

Chiral Glycomonomers for Advanced Materials

For research groups in polymer and materials science, this compound is a precursor for synthesizing vinylic derivatives as polymerizable glycomonomer moieties [1]. Its defined stereochemistry and protected furanose structure are preserved in the monomer, allowing for the creation of novel carbohydrate-based polymers with controlled chirality and function. The ability to reliably synthesize these complex monomers in high purity is essential for achieving reproducible material properties, making this specific protected sugar a critical component in the development of next-generation biomaterials and drug delivery systems.

Application
Selection Property
Validation Focus
Ovalicin / Hikizimycin total synthesis
Crystalline intermediate with defined protection pattern
Scalable purification and reproducible glycosylation steps
Glycosidase inhibitor lead optimization
Furanose scaffold with locked stereochemistry
Stereochemical fidelity in polyhydroxylated pyrrolidine synthesis
C-glycoside / C-nucleoside construction
α-D-mannofuranose-directed stereoselectivity
Stereoselective C–C bond formation at anomeric position
Chiral glycomonomer synthesis
Protected chiral monomer with polymerizable handle
Monomer purity and preservation of furanose configuration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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